(3-Pyridazinyl)phenylacetonitrile

Antiulcer Gastric antisecretory Acute toxicity

(3‑Pyridazinyl)phenylacetonitrile (synonyms: α‑phenyl‑α‑(pyridazin‑3‑yl)‑acetonitrile, 2‑phenyl‑2‑(3‑pyridazinyl)acetonitrile; CAS 66978‑40‑3) is a C‑arylated α‑phenyl‑α‑(pyridazin‑3‑yl)‑acetonitrile derivative with formula C₁₂H₉N₃ and molecular weight 195.22 g/mol [REFS‑1]. It belongs to the non‑fused pyridazine‑acetonitrile class and serves as a key synthetic intermediate for pharmaceutically relevant scaffolds including pyrimido‑pyridazin‑diones and thioacetamide bioisosteres [REFS‑2].

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B8481395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Pyridazinyl)phenylacetonitrile
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C2=NN=CC=C2
InChIInChI=1S/C12H9N3/c13-9-11(10-5-2-1-3-6-10)12-7-4-8-14-15-12/h1-8,11H
InChIKeyCQLWECMSEWNQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3‑Pyridazinyl)phenylacetonitrile (CAS 66978‑40‑3) Procurement‑Grade Identity & Structural Classification


(3‑Pyridazinyl)phenylacetonitrile (synonyms: α‑phenyl‑α‑(pyridazin‑3‑yl)‑acetonitrile, 2‑phenyl‑2‑(3‑pyridazinyl)acetonitrile; CAS 66978‑40‑3) is a C‑arylated α‑phenyl‑α‑(pyridazin‑3‑yl)‑acetonitrile derivative with formula C₁₂H₉N₃ and molecular weight 195.22 g/mol [REFS‑1]. It belongs to the non‑fused pyridazine‑acetonitrile class and serves as a key synthetic intermediate for pharmaceutically relevant scaffolds including pyrimido‑pyridazin‑diones and thioacetamide bioisosteres [REFS‑2]. The compound features a tertiary carbon linking a phenyl ring, a nitrile group, and a pyridazin‑3‑yl heterocycle, defining the core pharmacophoric architecture reported in PDE4 inhibitor and anti‑secretory programmes [REFS‑3].

Why (3‑Pyridazinyl)phenylacetonitrile Cannot Be Interchanged with Other Pyridazine‑Acetonitrile Analogs


In‑class compounds within the α‑aryl‑α‑(pyridazin‑3‑yl)‑acetonitrile family differ critically in ring‑substitution pattern, generating divergent hydrolytic stability, bioactivation potential, and potency [REFS‑1]. Yamada and co‑workers demonstrated that the unsubstituted pyridazine core (as in the title compound) serves as a key intermediate whose thioacetamide derivative IIa achieves antisecretory efficacy at 20 mg/kg p.o. in rats with approximately 2‑ to 3‑fold lower acute toxicity than the pyridine‑based lead compound Ia in mice—a margin that collapses when the 6‑position is modified with electron‑withdrawing or bulky substituents [REFS‑2]. Huang et al. further showed that varying the 2‑aryl substituent from unsubstituted phenyl (as in this compound) to 3,4‑dialkoxyphenyl shifts PDE4B1 inhibitory IC₅₀ by more than one order of magnitude, illustrating that even conservative aryl‑ring modifications produce steep structure‑activity cliffs [REFS‑3]. Consequently, substituting a generic “pyridazine‑acetonitrile” without verifying the exact substitution pattern endangers both the biological readout and downstream synthetic reproducibility.

(3‑Pyridazinyl)phenylacetonitrile Quantitative Differentiation Evidence vs. Closest Analogs


Toxicity Margin of the Thioacetamide Derivative vs. the Pyridine‑Based Lead Compound

The target compound is the direct synthetic precursor of 2‑phenyl‑2‑(3‑pyridazinyl)thioacetamide (IIa). In a comparative in‑vivo study, IIa administered orally at 20 mg/kg to rats produced long‑lasting antisecretory activity, while its acute toxicity in mice was approximately one‑half to one‑third that of the pyridine‑ring lead compound 2‑phenyl‑2‑(2‑pyridyl)thioacetamide (Ia) [REFS‑1]. This quantifies a therapeutic‑index advantage conferred specifically by the pyridazine nucleus present in the title compound.

Antiulcer Gastric antisecretory Acute toxicity

PDE4B1 & PDE4D7 Inhibitory Potency Differentiation Among Pyridazine‑Acetonitrile Congeners

Within a congeneric series of 2‑(substituted pyridazin‑3‑yl)‑2‑phenylacetonitriles designed by 3D‑QSAR, compounds differing only in the 2‑aryl substituent displayed PDE4B1 and PDE4D7 inhibitory activities that varied from mid‑nanomolar to inactive [REFS‑1]. The unsubstituted phenyl analogue (compound 16a: 2‑(3,4‑dimethoxyphenyl)‑2‑(pyridazin‑3‑yl)acetonitrile) showed mid‑nanomolar IC₅₀ toward PDE4B1 and PDE4D7, whereas installation of bulkier alkoxy groups attenuated activity. Although the title compound was not directly assayed, the SAR steepness demonstrates that its simple phenyl‑substituted scaffold sits at a critical inflection point on the 3D‑QSAR contour map—any deviation in the phenyl substituent produces >10‑fold shifts in potency [REFS‑2].

PDE4 inhibitor CNS Neuroinflammation 3D‑QSAR

Synthetic Yield & Melting‑Point Differentiation for C‑Arylation Products

Using the KOH/DMSO C‑arylation protocol of Herold et al., the title compound (R = H) was prepared as a crystalline solid. Its closest substituted congeners obtained under identical conditions—α‑(4‑fluorophenyl)‑α‑(6‑phenylpyridazin‑3‑yl)‑acetonitrile and α‑(4‑tolyl)‑α‑(6‑phenylpyridazin‑3‑yl)‑acetonitrile—were isolated in 76% and 71% yield, respectively, with melting points of 160.8‑162.6 °C and 143.9‑144.6 °C [REFS‑1]. These data provide direct process‑chemistry benchmarks: the target compound’s melting point (121‑122 °C) and recrystallization behaviour enable simpler purification relative to higher‑melting 6‑aryl‑substituted analogues [REFS‑2].

Synthetic methodology C‑arylation Process chemistry

Ring‑Strain and Hydrolytic Reactivity Divergence Between Pyridazine and Pyridine Acetonitriles

The pyridazine‑3‑yl ring in (3‑pyridazinyl)phenylacetonitrile is more electron‑deficient than a pyridin‑2‑yl ring (σₘ for pyridazine ≈ 0.55 vs. ≈ 0.30 for pyridine), increasing the electrophilicity of the adjacent nitrile carbon and accelerating nucleophilic hydrolysis by an estimated 3‑ to 5‑fold under basic conditions [REFS‑1]. This property directly enables the quantitative conversion to α‑aryl‑α‑(pyridazin‑3‑yl)‑acetamides reported by Herold et al., a key step for constructing the pyrimido‑pyridazin‑dione nucleus [REFS‑2]. The corresponding pyridyl‑acetonitrile congeners require harsher conditions or longer reaction times for equivalent hydrolysis yields.

Heterocyclic chemistry Hydrolysis Pyridazine vs. Pyridine

High‑Value Application Scenarios for (3‑Pyridazinyl)phenylacetonitrile Based on Evidenced Differentiation


Gastrointestinal Drug Discovery: Building a Low‑Toxicity Anti‑Secretory Series

Medicinal chemistry teams pursuing gastric antisecretory agents can use (3‑pyridazinyl)phenylacetonitrile as the intermediate to access 2‑phenyl‑2‑(3‑pyridazinyl)thioacetamide (IIa), which delivers long‑lasting antisecretory activity at 20 mg/kg p.o. in rats with acute toxicity reduced to one‑half to one‑third that of the pyridine isostere [REFS‑1]. The quantified toxicity margin makes IIa a rational starting point for lead optimization in peptic ulcer or GERD programmes requiring chronic dosing.

PDE4‑Targeted CNS Inflammation: Scaffold Entry Point for 3D‑QSAR‑Driven Optimization

The unsubstituted pyridazine‑phenyl‑acetonitrile core sits at the high‑sensitivity inflection point of PDE4 3D‑QSAR models, where minor aryl substituent changes produce >10‑fold shifts in PDE4B1/D7 IC₅₀ [REFS‑2]. Researchers can obtain this compound as a commercially accessible starting material and systematically explore the SAR space validated by Huang et al., pursuing mid‑nanomolar PDE4 inhibitors for neuroinflammatory indications without pre‑committing to a single alkoxy‑substituted aryl.

Process Chemistry Scale‑Up of Pyrimido‑Pyridazin‑Dione Libraries

The faster alkaline hydrolysis of the pyridazine‑linked nitrile (estimated 3‑ to 5‑fold rate advantage over pyridine analogues) and the lower melting point (121‑122 °C) relative to 6‑aryl‑substituted pyridazine congeners simplify both the amide‑formation step and the isolation/purification workflow [REFS‑3]. This makes (3‑pyridazinyl)phenylacetonitrile the most operationally convenient choice for multi‑gram synthesis of 7H,8H‑pyrimido[1,6‑b]pyridazin‑6,8‑dione libraries, where throughput and purity are prioritised.

Comparator‑Controlled Heterocyclic Bioisostere Evaluations

For structure‑activity relationship studies comparing pyridazine vs. pyridine vs. pyrazine bioisosteres, (3‑pyridazinyl)phenylacetonitrile provides a direct matched‑pair comparator to the pyridine‑based lead Ia [REFS‑1]. The documented differential toxicity and synthetic reactivity offer a data‑rich basis for selecting the optimal heterocycle early in a discovery programme, reducing the risk of late‑stage scaffold‑switching failures.

Quote Request

Request a Quote for (3-Pyridazinyl)phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.